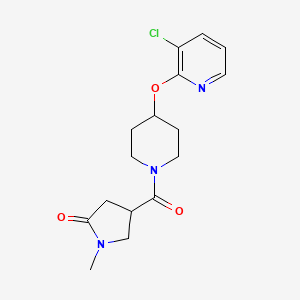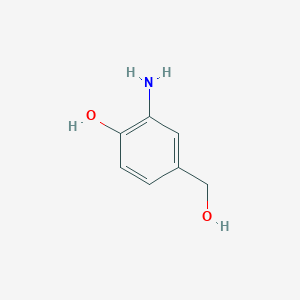
4-(1,2,3,4-Tetrahydroisoquinolin-7-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2,3,4-Tetrahydroisoquinolin-7-yl)thiazole is a compound that combines the structural features of tetrahydroisoquinoline and thiazole. Tetrahydroisoquinoline is a significant scaffold in medicinal chemistry due to its presence in various natural products and synthetic compounds with diverse biological activities . Thiazole, on the other hand, is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, known for its role in numerous biologically active molecules . The combination of these two moieties in a single molecule offers potential for unique biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,3,4-Tetrahydroisoquinolin-7-yl)thiazole typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction generates 3,4-dihydroisoquinoline derivatives, which can then be further functionalized to introduce the thiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1,2,3,4-Tetrahydroisoquinolin-7-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Both the tetrahydroisoquinoline and thiazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted tetrahydroisoquinoline and thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of complex molecules with potential biological activities.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive natural products.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(1,2,3,4-Tetrahydroisoquinolin-7-yl)thiazole involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity . The thiazole ring can also contribute to the compound’s biological activity by interacting with nucleic acids and proteins . Together, these interactions can lead to diverse biological effects, including antimicrobial, anticancer, and neuroprotective activities.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinoline: A core structure in many natural products with diverse biological activities.
Thiazole: Found in numerous biologically active molecules, including antibiotics and anticancer agents.
Uniqueness: 4-(1,2,3,4-Tetrahydroisoquinolin-7-yl)thiazole is unique due to the combination of the tetrahydroisoquinoline and thiazole moieties in a single molecule. This structural fusion can result in unique biological activities not observed in the individual components.
Propriétés
IUPAC Name |
4-(1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-2-10(12-7-15-8-14-12)5-11-6-13-4-3-9(1)11/h1-2,5,7-8,13H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSYOGUPKOHWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}propanamide](/img/structure/B2954860.png)


![N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(3-methoxypropyl)ethanediamide](/img/structure/B2954868.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2954870.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2954873.png)

![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2954877.png)
![rac-tert-butyl (1R,5R,6R)-6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2954878.png)
![1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chloro-6-fluorophenyl)ethan-1-one](/img/structure/B2954879.png)
![N-(3-nitrophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2954881.png)

